molecular formula C32H31F2N3O3 B10835507 methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate

methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate

Cat. No.: B10835507
M. Wt: 544.6 g/mol
InChI Key: FCAAOLBKZMXHIT-CPVMVVEOSA-N
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Preparation Methods

The synthesis of PMID29649907-Compound-31 involves multiple steps, starting with the preparation of the core 2,5-diaminopyrimidin structure. The synthetic route typically includes:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

PMID29649907-Compound-31 undergoes several types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups, enhancing its biological activity or stability.

Scientific Research Applications

PMID29649907-Compound-31 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and selectivity of 2,5-diaminopyrimidin-based analogues.

    Biology: The compound is studied for its inhibitory effects on Bruton’s tyrosine kinase, making it a potential candidate for treating diseases related to Btk dysregulation, such as certain cancers and autoimmune disorders.

    Medicine: Due to its irreversible inhibition of Btk, it is being explored as a therapeutic agent for conditions like chronic lymphocytic leukemia and rheumatoid arthritis.

    Industry: The compound’s unique properties make it valuable for developing new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of PMID29649907-Compound-31 involves its irreversible binding to Bruton’s tyrosine kinase. This binding inhibits the kinase’s activity, preventing it from phosphorylating downstream targets involved in cell signaling pathways. The inhibition of Btk disrupts critical processes in cells, such as proliferation and survival, making it an effective therapeutic agent for diseases characterized by abnormal Btk activity .

Comparison with Similar Compounds

PMID29649907-Compound-31 is unique compared to other similar compounds due to its distinct selectivity profile and irreversible inhibition mechanism. Similar compounds include:

The uniqueness of PMID29649907-Compound-31 lies in its specific structural modifications, which confer enhanced selectivity and potency compared to these other inhibitors.

Properties

Molecular Formula

C32H31F2N3O3

Molecular Weight

544.6 g/mol

IUPAC Name

methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate

InChI

InChI=1S/C32H31F2N3O3/c1-36-30-12-11-23(16-26(30)19-35-36)24-9-10-25(29(34)17-24)20-37(32(39)22-6-4-3-5-7-22)28-15-21(14-27(33)18-28)8-13-31(38)40-2/h8-19,22H,3-7,20H2,1-2H3/b13-8+/i20D

InChI Key

FCAAOLBKZMXHIT-CPVMVVEOSA-N

Isomeric SMILES

[2H]C(C1=C(C=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)F)N(C4=CC(=CC(=C4)/C=C/C(=O)OC)F)C(=O)C5CCCCC5

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CC(=C(C=C3)CN(C4=CC(=CC(=C4)C=CC(=O)OC)F)C(=O)C5CCCCC5)F)C=N1

Origin of Product

United States

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